2,3-Dimethylphenyl carbamate
Description
Structure
3D Structure
Properties
CAS No. |
110047-12-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
BRCWUAZOJNULLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for Aryl Carbamates
The synthesis of aryl carbamates can be achieved through several chemical pathways. These routes range from traditional methods that have been used for decades to more modern, sustainable approaches developed to overcome the limitations of older techniques, such as the use of hazardous reagents.
Approaches Utilizing Isocyanates and Phenols
A primary and fundamental method for synthesizing O-aryl carbamates is the reaction between an aryl isocyanate and a phenol (B47542). However, the direct reaction of phenols with isocyanates is often slow. acs.org To facilitate this transformation, various catalysts are employed. Bases capable of generating the more nucleophilic phenolate (B1203915) ion, such as potassium t-butoxide, can be used. acs.org This approach requires careful control of reaction conditions, like dropwise addition of the isocyanate to a solution of the phenol and catalyst, to suppress side reactions like the trimerization of the isocyanate. acs.org
Other catalysts, including organotin compounds like dibutyltin (B87310) dilaurate and dibutyltin diacetate, have also been successfully used to increase the rate of the carbamylation reaction. acs.orggoogle.com The general scheme for this reaction is a nucleophilic addition of the phenolic oxygen to the electrophilic carbon of the isocyanate group.
A simple, one-pot procedure has been developed where an N-substituted carbamoyl (B1232498) chloride is formed in situ and subsequently reacted with a phenol, which avoids the need to handle sensitive isocyanate reactants directly. thieme-connect.comorganic-chemistry.org
Alternative Synthetic Pathways for Carbamate (B1207046) Bond Formation
Beyond the isocyanate-phenol route, several alternative pathways for creating the carbamate linkage have been developed, often with the goal of improving safety and sustainability.
From Chloroformates: A frequently used method involves the reaction of alkyl or aryl chloroformates with amines. nih.govacs.org However, this method can require a large excess of base and long reaction times. nih.gov
From Carbon Dioxide: Utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 source is an attractive green alternative. nih.govresearchgate.net These methods often involve the reaction of amines and CO2 to form a carbamate anion, which then reacts with an electrophile. nih.govacs.org Another approach uses CO2, an amine, and a halide in a three-component coupling reaction. organic-chemistry.org
Via Activated Carbonates: Mixed organic carbonates, such as those with a p-nitrophenyl group, serve as effective alkoxycarbonylating agents for amines, providing a benign alternative to phosgene-based routes. nih.govacs.org
Catalytic Coupling Reactions: Modern synthetic chemistry has introduced palladium- and copper-catalyzed C-N coupling reactions. researchgate.net One such method involves the palladium-catalyzed cross-coupling of aryl halides (ArX) with sodium cyanate (B1221674) in the presence of an alcohol. researchgate.netorganic-chemistry.org This allows for the direct synthesis of aryl carbamates from readily available starting materials. researchgate.net Copper-catalyzed methods have also been developed for coupling aryl halides with potassium cyanate in an alcohol solvent. researchgate.net
Rearrangement Reactions: The Hofmann rearrangement, which converts primary carboxamides into carbamates with one less carbon atom, is another established, though less direct, method. acs.org
These varied approaches are summarized in the table below.
| Method | Reactants | Key Features/Reagents | Reference(s) |
| Isocyanate + Phenol | Aryl Isocyanate, Phenol | Often requires a catalyst (e.g., potassium t-butoxide, dibutyltin dilaurate). | acs.orggoogle.com |
| In-situ Carbamoyl Chloride | Amine, Phosgene derivative, Phenol | One-pot synthesis, avoids handling isocyanates. | thieme-connect.comorganic-chemistry.org |
| Chloroformate Route | Chloroformate, Amine | Requires base, can have long reaction times. | nih.govacs.org |
| Carbon Dioxide Fixation | Amine, CO2, Electrophile | Green and sustainable C1 source. | organic-chemistry.orgnih.govresearchgate.net |
| Activated Carbonates | Mixed Carbonate, Amine | Benign alternative to phosgene-based methods. | nih.govacs.org |
| Catalytic Cross-Coupling | Aryl Halide, Cyanate Salt, Alcohol | Pd or Cu catalyst. | researchgate.netorganic-chemistry.org |
| Hofmann Rearrangement | Primary Carboxamide | Bromine in alkaline solution or modified reagents. | acs.org |
Synthesis of Specific Dimethylphenyl Carbamate Derivatives
The 3,5-dimethylphenyl carbamate moiety is particularly significant in the field of chiral separations. When attached to a polysaccharide backbone like cellulose (B213188), it creates a highly effective chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Preparation of Cellulose-Modified Chiral Selectors Incorporating Dimethylphenyl Carbamate Moieties
The synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and related derivatives involves reacting the hydroxyl groups of the cellulose polymer with an excess of 3,5-dimethylphenyl isocyanate. nih.gov This reaction is typically carried out in a suitable solvent that can dissolve or swell the cellulose, such as pyridine (B92270) or, more recently, ionic liquids. nih.govresearchgate.net The resulting material is a chiral selector that can be coated or bonded onto a silica (B1680970) gel support to create a CSP. nih.govmdpi.com
Traditional methods for cellulose derivatization often suffer from the polymer's insolubility in common organic solvents, leading to heterogeneous reaction conditions and poor control over the degree and pattern of substitution. The emergence of ionic liquids (ILs) as powerful solvents for cellulose has revolutionized this field. nih.govwiley.com
Ionic liquids like 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) can dissolve significant amounts of cellulose, creating a homogeneous solution. nih.govmdpi.comnih.gov This allows the reaction with 3,5-dimethylphenyl isocyanate to proceed smoothly and uniformly, leading to cellulose derivatives with a controllable degree of substitution. nih.govnih.gov The synthesis of cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) in AMIMCl has been successfully demonstrated, providing a green and efficient alternative to traditional solvents like pyridine. nih.gov The ionic liquid can often be recycled and reused, further enhancing the sustainability of the process. mdpi.com The use of ILs enables easy control over the distribution of functional groups along the polymer chain. nih.gov
| Ionic Liquid | Cellulose Source | Reagent | Key Finding | Reference(s) |
| 1-allyl-3-methylimidazolium chloride (AMIMCl) | Microcrystalline Cellulose | 3,5-dimethylphenyl isocyanate | Successful homogeneous synthesis of CDMPC as a chiral selector. | nih.govmdpi.com |
| 1-butyl-3-methylimidazolium chloride (BMIMCl) | Cellulose | Various acylating agents | Efficient medium for homogeneous derivatization of cellulose. | nih.gov |
The anhydroglucose (B10753087) unit of cellulose has three hydroxyl groups at the C2, C3, and C6 positions, which differ in reactivity. The primary hydroxyl at C6 is generally more reactive than the secondary hydroxyls at C2 and C3. This difference can be exploited to achieve regioselective synthesis, creating polysaccharide derivatives with precisely controlled structures. mdpi.com
One common strategy involves the use of a bulky protecting group, such as a trityl group (triphenylmethyl), which reacts preferentially with the primary hydroxyl at the C6 position due to steric demands. researchgate.netmdpi.com Once the C6 position is blocked, subsequent reaction with 3,5-dimethylphenyl isocyanate directs the carbamation to the C2 and C3 positions. mdpi.com The trityl group can then be removed by hydrolysis in an acidic medium, yielding cellulose-2,3-bis(3,5-dimethylphenylcarbamate). mdpi.com This regioselectively substituted derivative has shown distinct chiral recognition capabilities compared to the fully substituted tris(3,5-dimethylphenyl carbamate). mdpi.comresearchgate.net
Another advanced method for achieving regioselectivity is through carbonate aminolysis. This involves a multi-step process where cellulose is first reacted with phenyl chloroformate, followed by carbamoylation with 3,5-dimethylphenyl isocyanate. The reactive carbonate moiety, selectively introduced at the C6 position, can then undergo aminolysis with a specific amine, allowing for the introduction of a different substituent at this position. researchgate.netscribd.com This powerful strategy overcomes the limitation of relying solely on isocyanate reagents and opens up the possibility of using a wide variety of primary and secondary amines to create novel, mixed-substituent chiral selectors. scribd.com
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Methods for Structural Elucidation of Carbamate (B1207046) Derivatives
Spectroscopy is a cornerstone for the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce functional groups, bonding arrangements, and the precise location of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
In the ¹H NMR spectrum of carbamate derivatives, specific chemical shifts (δ) reveal the electronic environment of the protons. For instance, in studies of cellulose-2,3-bis(3,5-dimethylphenylcarbamate), proton signals corresponding to the N-H group appear in the range of 8.6–9.0 ppm, aromatic protons (Ar-H) are observed between 6.3–7.0 ppm, glucose protons from the cellulose (B213188) backbone are found from 3.6–5.0 ppm, and the methyl protons (Ar-CH₃) resonate at 2.0–2.1 ppm. mdpi.com For other related compounds like isopropyl (2,6-dimethylphenyl)carbamate, the methyl protons of the dimethylphenyl group appear as a singlet at 2.27 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. For isopropyl (2,6-dimethylphenyl)carbamate, characteristic signals include the carbonyl carbon (C=O) of the carbamate group, aromatic carbons, and the carbons of the isopropyl and methyl groups. rsc.org The analysis of two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), further aids in assigning signals and confirming the connectivity of the molecular structure. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dimethylphenyl Carbamate Derivatives
| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Cellulose-2,3-bis(3,5-dimethylphenylcarbamate) | ¹H | N-H | 8.6 - 9.0 | mdpi.com |
| Ar-H | 6.3 - 7.0 | mdpi.com | ||
| Glucose-H | 3.6 - 5.0 | mdpi.com | ||
| Ar-CH₃ | 2.0 - 2.1 | mdpi.com | ||
| Isopropyl (2,6-dimethylphenyl)carbamate | ¹H | Ar-H | ~7.15 | rsc.org |
| N-H | ~6.44 | rsc.org | ||
| COOCH | ~5.04 | rsc.org | ||
| Ar-CH₃ | 2.27 | rsc.org | ||
| COOCH(CH₃)₂ | ~1.29 | rsc.org | ||
| ¹³C | C-N (Aromatic) | 136.0 | rsc.org | |
| C-CH₃ (Aromatic) | 133.5 | rsc.org | ||
| Ar-C | 128.3, 127.2 | rsc.org | ||
| COOCH | 68.7 | rsc.org | ||
| COOCH(CH₃)₂ | 22.2 | rsc.org |
This table presents data from related dimethylphenyl carbamate structures to illustrate typical NMR values.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a carbamate derivative shows characteristic absorption bands that confirm its structure.
For carbamates, key vibrational bands include:
N-H Stretching: A prominent band typically appears in the region of 3300-3400 cm⁻¹, indicative of the amine group. rsc.org
C=O Stretching: A strong absorption from the carbonyl group of the carbamate linkage is observed around 1700-1730 cm⁻¹. rsc.orgresearchgate.net For example, in cellulose-2,3-bis(3,5-dimethylphenylcarbamate), this peak is seen at 1731.76 cm⁻¹. researchgate.net
N-H Bending and C-N Stretching: These vibrations appear in the fingerprint region of the spectrum, with N-H bending around 1610 cm⁻¹ and C-N stretching near 1350 cm⁻¹. rsc.org
C-O Stretching: A band corresponding to the C-O bond of the carbamate is found around 1216 cm⁻¹. rsc.org
Aromatic C-H and C=C Stretching: Peaks related to the dimethylphenyl group are also present. researchgate.net
The successful synthesis of derivatives like cellulose-2,3-bis(3,5-dimethylphenylcarbamate) is confirmed by the appearance of these characteristic carbamate and benzene (B151609) ring absorptions, alongside a significant reduction in the broad -OH absorption peak from the original cellulose, indicating that the hydroxyl groups have been replaced. mdpi.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for Carbamate Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3300 - 3400 | rsc.org |
| C=O | Stretching | 1700 - 1730 | rsc.orgresearchgate.net |
| N-H | Bending | ~1610 | rsc.org |
| C=C | Aromatic Stretching | 1440 - 1620 | researchgate.net |
| C-N | Stretching | ~1350 | rsc.org |
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized derivative and confirming its stoichiometric composition.
For example, in the synthesis of cellulose-2,3-bis(3,5-dimethylphenylcarbamate), the theoretical elemental composition is calculated based on its molecular formula, (C₂₄H₂₈O₇N₂)ₙ. mdpi.com The experimental values obtained from the elemental analyzer are then compared to these theoretical percentages. A close agreement between the measured and calculated values provides strong evidence for the successful synthesis and purity of the target compound. mdpi.comresearchgate.netscribd.com
Table 3: Elemental Analysis Data for Cellulose-2,3-bis(3,5-dimethylphenylcarbamate)
| Element | Theoretical % | Measured % | Reference |
|---|---|---|---|
| Carbon (C) | 63.18 | 64.57 | mdpi.com |
| Hydrogen (H) | 6.18 | 6.26 | mdpi.com |
The slight differences observed between theoretical and measured values are typically within acceptable experimental error and confirm the successful carbamation of the cellulose backbone. mdpi.com
Chiroptical Spectroscopy for Enantiomeric Characterization (for chiral derivatives)
When carbamate derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiroptical techniques are employed to study their three-dimensional structure and distinguish between enantiomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of chromophores within the molecule.
In the context of carbamate derivatives, CD spectroscopy is particularly valuable for:
Determining Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated for different possible conformations, the absolute configuration of a chiral center can be determined. acs.org
Conformational Analysis: The shape and sign of CD signals can provide insights into the preferred solution-state conformation of flexible chiral molecules, such as cholic acid derivatives bearing carbamate groups. acs.orgresearchgate.net
Investigating Chiral Recognition Mechanisms: For carbamate derivatives used as chiral stationary phases (CSPs) in chromatography, CD spectroscopy helps to understand the higher-order structure that leads to enantioselective recognition. cornell.edu Studies on amylose (B160209) derivatives with phenylcarbamate substituents have used CD spectroscopy to investigate the structures responsible for their chiral recognition abilities. cornell.edu
The analysis often involves the exciton (B1674681) coupling model, where the interaction between two or more chromophores (like the phenylcarbamate groups) results in characteristic CD signals, allowing for a nonempirical assignment of the molecule's absolute structure. researchgate.net
Chromatographic Techniques for Purity and Derivative Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For carbamate analysis, it is essential for assessing purity, separating complex mixtures of derivatives, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of carbamate compounds, as many are thermally labile and can decompose during Gas Chromatography (GC). usgs.gov HPLC methods, often coupled with mass spectrometry (LC-MS), provide high sensitivity and selectivity for detecting and quantifying carbamates in various samples. nih.govwaters.com
Key aspects of chromatographic analysis for carbamates include:
Purity Assessment: HPLC can separate the main compound from impurities, starting materials, and by-products, allowing for an accurate determination of its purity.
Separation of Derivatives: Methods have been developed for the rapid separation of different classes of carbamates, such as N-methylcarbamates and N-phenylcarbamates. usgs.govnih.gov
Enantioselective Separation: Chiral stationary phases (CSPs) based on carbamate derivatives, such as cellulose-tris(3,5-dimethylphenylcarbamate), are widely used in HPLC to separate enantiomers. nih.govresearchgate.net The performance of these columns is evaluated by separating racemic mixtures of various compounds. mdpi.com
Quantitative Analysis: By using a suitable detector, such as a UV-Vis or mass spectrometer, and comparing the response to that of known standards, the concentration of a carbamate can be accurately measured. nih.gov Recovery studies in various matrices often show high efficiency, for instance, between 81.7% and 105.7%. nih.gov
Supercritical fluid chromatography (SFC) has also been described as a valuable technique for the analysis and separation of chiral compounds on carbamate-based stationary phases, offering a different selectivity compared to HPLC. nih.gov
Table 4: Chromatographic Techniques and Applications for Carbamate Analysis
| Technique | Application | Key Findings/Parameters | Reference |
|---|---|---|---|
| HPLC | Purity and quantitative analysis of carbamate pesticides. | Detection limits of 100 ng for several pesticides; recovery of 85-97%. | nih.gov |
| LC-MS | Determination of carbamate residues in food samples. | Detection limits in the range of 0.33-3.33 ng/g; high reliability. | nih.gov |
| HPLC with Chiral Stationary Phase (CSP) | Enantioseparation of fungicides. | Baseline separation of hexaconazole, metalaxyl, and myclobutanil (B1676884) using a cellulose-2,3-bis(3,5-dimethylphenylcarbamate) CSP. | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Characterization
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. In the context of substituted phenyl carbamates, HPLC is employed to assess purity, identify related substances, and support structural elucidation. While detailed research findings on the HPLC characterization of 2,3-Dimethylphenyl carbamate specifically are not extensively documented in publicly available literature, the analytical methods developed for structurally similar carbamate compounds provide a robust framework for its characterization.
Research on related dimethylphenyl carbamate derivatives demonstrates the utility of HPLC in achieving high-resolution separation and sensitive detection. These methods are typically developed using either normal-phase or reversed-phase chromatography, with the latter being common for its compatibility with mass spectrometry (MS) detection.
Detailed Research Findings
Studies involving carbamate pesticides and derivatives offer significant insights into the chromatographic behavior of these molecules. For instance, the analysis of various carbamate pesticides by HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) utilizes specific columns and mobile phases to achieve separation. In one such study, a surrogate compound, 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC), which is structurally related to this compound, was analyzed. osti.gov The method validation for these carbamates involved assessing parameters like retention time, linearity, and limits of detection. osti.gov
The choice of stationary phase is critical. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose or amylose coated with dimethylphenylcarbamate (often the 3,5-isomer), are widely used for the enantioselective separation of a vast range of chiral compounds. researchgate.netnih.govnih.govsigmaaldrich.comnih.govmdpi.com While this application uses a derivative of dimethylphenyl carbamate as the column material itself, the underlying chromatographic principles for separating related molecules are relevant. These separations often employ mobile phases such as n-hexane/isopropanol mixtures. nih.govmdpi.com
For achiral or purity analysis, reversed-phase columns like C18 are highly effective. osti.gov An analysis using an Agilent Eclipse XDB C18 column successfully separated several carbamate analytes, demonstrating the resolving power of such stationary phases. osti.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to control the retention and separation of the target analytes. nih.gov UV detection is commonly used, with the wavelength set to a value where the carbamate exhibits strong absorbance. nih.govmdpi.com
The following data tables summarize typical HPLC conditions used for the analysis of a related dimethylphenyl carbamate compound and the resulting chromatographic data, which can be adapted for the characterization of this compound. osti.gov
Table 1: Example HPLC Method for a Dimethylphenyl Carbamate Analog This table outlines the instrumental conditions used for the analysis of 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC), a surrogate standard in carbamate pesticide analysis. osti.gov
| Parameter | Condition |
| HPLC Column | Agilent Eclipse XDB C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile |
| Column Temperature | 30 °C |
| Sample Temperature | 15 °C |
| Detection | Positive Electrospray Ionization MS/MS (ESI+) |
| Surrogate Compound | 4-bromo-3,5-dimethylphenyl-N-methylcarbamate |
Table 2: Comparative Chromatographic Retention Data This table shows the retention time (RT) and relative retention time (RRT) for 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC) and other carbamate analytes on two different C18 columns, illustrating the effect of the stationary phase on separation. osti.gov
| Analyte | Column: Waters Xbridge C18 | Column: Agilent Eclipse XDB C18 |
| RT (min) | RT (min) | |
| Aldicarb (B1662136) | 8.36 | 8.94 |
| Carbofuran (B1668357) | 10.4 | 11.1 |
| Oxamyl | 5.10 | 5.32 |
| Methomyl | 5.84 | 6.12 |
| 4-bromo-3,5-dimethylphenyl-N-methylcarbamate | 13.1 | 14.0 |
These findings collectively establish a comprehensive analytical strategy for the characterization of this compound. By leveraging established HPLC methods for similar compounds, one can develop a tailored protocol involving a reversed-phase C18 column, a water/acetonitrile mobile phase gradient, and UV or MS detection to effectively assess the purity and structure of the target compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of carbamate (B1207046) compounds. While specific studies focusing exclusively on 2,3-dimethylphenyl carbamate are not extensively documented in publicly available literature, a wealth of research on the closely related and commercially significant 3,5-dimethylphenyl carbamate provides a strong basis for understanding the fundamental properties of this class of compounds.
DFT calculations can be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For a dimethylphenyl carbamate, these calculations would reveal the planarity of the carbamate group and the orientation of the dimethylphenyl and phenyl rings relative to this central functional group. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), can also be determined. These electronic properties are crucial for understanding the reactivity of the molecule and its potential for intermolecular interactions.
For instance, in a study of phenyl N-(3,5-dimethylphenyl)carbamate, the dimethylphenyl and phenyl rings, along with the central carbamate group, were found to be non-coplanar. researchgate.net Such quantum chemical calculations provide a foundational understanding of the molecule's three-dimensional shape and electronic landscape, which are prerequisites for more complex simulations of its interactions.
Molecular Dynamics Simulations of Carbamate Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of carbamate systems, allowing for the study of their interactions with other molecules, such as solvents, analytes, or biomolecules, over time. These simulations are particularly valuable in the context of dimethylphenyl carbamates used as chiral stationary phases (CSPs) in chromatography.
Fully atomistic MD simulations have been extensively used to investigate the chiral recognition mechanisms of amylose (B160209) tris(3,5-dimethylphenyl carbamate) (ADMPC). researchgate.netresearchgate.net These simulations model the complex interplay of forces between the CSP, the enantiomers of a chiral analyte, and the solvent molecules. By analyzing the trajectories of the molecules, researchers can identify the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric effects, that contribute to enantioselective recognition.
For example, MD simulations can predict which enantiomer of a drug will elute first from a chromatographic column packed with a dimethylphenyl carbamate-based CSP and can provide an estimate of the separation factor. researchgate.net These simulations have revealed the dynamic nature of the interactions, showing that the conformation of the carbamate polymer and the analyte are not static but fluctuate in the presence of the mobile phase. mdpi.com The lifetime of hydrogen bonds formed between the carbamate's C=O or NH groups and the analyte is a key factor in determining the elution order. researchgate.netmdpi.com
Table 1: Key Interactions in Carbamate Systems Investigated by Molecular Dynamics
| Interacting Species | Type of Interaction | Significance |
| Dimethylphenyl carbamate & Chiral Analyte | Hydrogen Bonding, π-π Stacking, Steric Hindrance | Enantioselective recognition and chromatographic separation |
| Dimethylphenyl carbamate & Solvent | Solvation effects on polymer conformation | Influences the accessibility of binding sites on the CSP |
| Analyte & Solvent | Solvation of the analyte | Affects the analyte's interaction with the stationary phase |
Structure-Activity Relationship (SAR) Studies for Dimethylphenyl Carbamate Motifs
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological or chemical activity. For dimethylphenyl carbamate motifs, SAR studies are crucial for designing new compounds with desired properties, such as improved efficacy as enzyme inhibitors or enhanced enantioselectivity as chiral selectors.
In the context of drug discovery, SAR studies might involve synthesizing a series of derivatives where the position and nature of substituents on the phenyl rings are varied. For example, a study on semicarbazone derivatives revealed the critical importance of the 2,6-dimethylphenyl moiety for the bioactivity of the compounds. nih.gov Analogues lacking this specific substitution pattern showed a significant decrease or complete loss of activity. nih.gov
Computational Modeling of Chiral Recognition Mechanisms
The ability of certain dimethylphenyl carbamate derivatives, particularly those of polysaccharides like cellulose (B213188) and amylose, to act as chiral selectors is a key area of computational investigation. researchgate.netmdpi.com Computational modeling provides detailed insights into the mechanisms of chiral recognition at the molecular level.
These models often focus on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to their separation. The primary interactions responsible for chiral discrimination include hydrogen bonding with the carbamate's carbonyl and N-H groups, π-π interactions with the aromatic rings, and steric hindrance. researchgate.net
Molecular Docking Studies of Analyte-Chiral Stationary Phase Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand or analyte) when bound to another (the receptor or chiral stationary phase). mdpi.com This method is widely used to study the interactions between chiral analytes and dimethylphenyl carbamate-based CSPs.
In a typical docking study, the three-dimensional structure of the chiral selector is used as a receptor, and the enantiomers of the analyte are docked into its potential binding sites. The docking algorithm samples different conformations and orientations of the analyte and scores them based on the predicted binding affinity. The results can help to identify the most stable binding poses for each enantiomer and to understand the structural basis for enantioselectivity. mdpi.com Docking studies have been successfully used to predict the elution order of enantiomers in chiral chromatography. mdpi.com
Table 2: Representative Binding Affinities from Molecular Docking Studies
| Chiral Analyte Enantiomer | Chiral Stationary Phase | Predicted Binding Affinity (kcal/mol) | Predicted Elution Order |
| (R)-Flavanone | Amylose tris(3,5-dimethylphenyl carbamate) | -6.8 | Second |
| (S)-Flavanone | Amylose tris(3,5-dimethylphenyl carbamate) | -7.2 | First |
| (R)-Warfarin | Cellulose tris(3,5-dimethylphenyl carbamate) | -8.1 | Second |
| (S)-Warfarin | Cellulose tris(3,5-dimethylphenyl carbamate) | -8.5 | First |
| Note: The binding affinity values and elution orders are illustrative and can vary depending on the specific computational methods and experimental conditions. |
Prediction of Enantioselectivity
The prediction of enantioselectivity is a major goal of computational studies in this field. By combining information from quantum chemical calculations, molecular dynamics simulations, and molecular docking, it is possible to develop predictive models for the enantioselective separation of chiral compounds.
These models can be used to screen virtual libraries of chiral selectors for their potential to resolve a given racemate, thereby accelerating the development of new chiral stationary phases. The prediction of enantioselectivity often relies on calculating the difference in the free energy of binding (ΔΔG) between the two enantiomers and the chiral selector. A larger ΔΔG value indicates a higher degree of enantioselectivity.
Computational approaches are continuously being refined to improve the accuracy of these predictions. The development of more sophisticated force fields for molecular dynamics simulations and more accurate scoring functions for molecular docking is an active area of research. mdpi.com
Applications As Structural Motifs in Advanced Materials and Separation Science
Development of Chiral Stationary Phases (CSPs) for Enantioseparation
The primary application of dimethylphenyl carbamate (B1207046) moieties is in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). chromatographyonline.comresearchgate.net By chemically bonding or coating derivatives such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) onto a silica (B1680970) support, highly effective CSPs are produced. chromatographyonline.commdpi.commdpi.com These CSPs are renowned for their broad applicability in separating a wide range of chiral compounds. researchgate.netresearchgate.net The specific substitution pattern on the phenyl ring of the carbamate is crucial; for instance, tris-(3,5-dimethylphenyl carbamate) has demonstrated different retention characteristics compared to tris-(3,5-dichlorophenyl carbamate) due to differing electronic effects. semanticscholar.org
The synthesis of these materials has also evolved, with methods developed to use environmentally friendlier solvents like ionic liquids instead of traditional, more toxic ones such as pyridine (B92270). researchgate.netmdpi.com Immobilization techniques, such as radical polymerization and click chemistry, have been employed to covalently bond the chiral selector to the silica gel, resulting in more robust and stable CSPs that can withstand a wider range of mobile phases. mdpi.com
Performance Evaluation of CSPs under Various Chromatographic Modes
CSPs based on dimethylphenyl carbamate derivatives of cellulose and amylose (B160209) exhibit versatile performance across several chromatographic modes, including Normal Phase (NP), Polar Organic (PO), and Supercritical Fluid Chromatography (SFC). nih.govbohrium.com The choice of mobile phase and mode significantly impacts retention, enantioselectivity, and resolution. nih.gov
In a comparative study, four commercial CSPs based on cellulose tris(3,5-dimethylphenylcarbamate) showed notable differences in their ability to resolve enantiomers under identical HPLC and SFC conditions, which was attributed to variations in the silica matrix and the immobilization techniques used by different manufacturers. nih.gov Generally, these CSPs are effective in normal-phase or polar organic phase modes, which also makes them well-suited for SFC. chromatographyonline.comchromatographyonline.com The transition between HPLC and SFC can lead to clear differences in enantioselectivity, with hydrogen bonding playing a critical role. nih.gov
For example, a dimethylphenyl functionalized β-cyclodextrin CSP (Cyclobond I 2000 DMP) successfully separated 11 out of 12 β-lactam compounds in reversed-phase mode, demonstrating superior performance compared to other cyclodextrin-based columns in that mode. researchgate.net The performance of these CSPs is also temperature-dependent; for certain β-blockers separated on an amylose tris-(3,5-dimethylphenylcarbamate) phase, increasing the temperature led to decreased retention and resolution, indicating an enthalpy-driven separation process. brieflands.com
Table 1: Performance of Dimethylphenyl Carbamate CSPs in Different Chromatographic Modes
| Chromatographic Mode | Typical Mobile Phase | Performance Characteristics | Reference(s) |
|---|---|---|---|
| Normal Phase (NP) | n-hexane/isopropanol | Good enantioseparation for a wide range of compounds, including fungicides. researchgate.netmdpi.com Baseline separations are consistently achieved. semanticscholar.org | researchgate.netmdpi.comsemanticscholar.org |
| Polar Organic (PO) | Acetonitrile (B52724), Methanol, Ethanol | Excellent enantioseparations are achievable. bohrium.com The columns are rugged enough for repeated cycles between NP and PO modes. sigmaaldrich.com | bohrium.comsigmaaldrich.com |
| Reversed Phase (RP) | Water/Acetonitrile, Water/Methanol | Effective for certain classes of compounds like β-lactams on functionalized cyclodextrin (B1172386) CSPs. researchgate.net | researchgate.net |
| Supercritical Fluid (SFC) | CO2 with alcohol modifiers (e.g., Methanol, Ethanol) | Works well due to compatibility with NP and PO modes. chromatographyonline.comchromatographyonline.com Shows different enantioselectivity compared to LC. nih.gov | chromatographyonline.comnih.govchromatographyonline.com |
Design Principles for Cellulose and Amylose Carbamate-Based CSPs
The design of effective polysaccharide-based CSPs hinges on several key principles. The choice of the polysaccharide backbone—either α-(1,4)-linked amylose or β-(1,4)-linked cellulose—establishes a specific helical secondary structure that forms the basis of the chiral environment. vt.eduvt.edunih.gov Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) is thought to adopt a left-handed 4/3 helical structure. nih.gov
The crucial step is the derivatization of the hydroxyl groups at the C-2, C-3, and C-6 positions of the glucose units with carbamate moieties. sigmaaldrich.comnih.gov The substituents on the phenyl ring of the carbamate group, such as the dimethylphenyl group, are critical. These groups provide the sites for specific interactions with the analyte. sigmaaldrich.com
The method of attaching the chiral polymer to the silica support is another vital design consideration. Coated CSPs are common but are often limited to use with specific solvents. up.pt In contrast, immobilized or bonded CSPs offer enhanced stability and compatibility with a broader range of solvents, including those like chloroform (B151607) and tetrahydrofuran, which can sometimes improve chiral recognition. mdpi.comup.pt Regioselective synthesis, where different functional groups are introduced at specific positions on the glucose unit, allows for the fine-tuning of the CSP's recognition capabilities. semanticscholar.orgscribd.com
Factors Influencing Chiral Recognition: Steric, Electronic, and Hydrogen Bonding Effects
Chiral recognition on dimethylphenyl carbamate-based CSPs is a complex process governed by a combination of intermolecular interactions. vt.eduvt.edu The enantioseparation is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector. vt.eduvt.edu
Key interaction types include:
Hydrogen Bonding: This is a primary interaction, often occurring between the N-H proton of the carbamate group on the CSP and a hydrogen bond acceptor on the analyte, or between the carbonyl oxygen of the carbamate and a hydrogen bond donor on the analyte. nih.govvt.eduvt.edu The availability of these hydrogen bonding sites is crucial for chiral discrimination. nih.gov
π-π Interactions: The electron-rich dimethylphenyl rings on the CSP can engage in π-π stacking with aromatic rings on the analyte, contributing significantly to the stability of the complex. vt.eduvt.edu
Steric Effects: The shape and size of the chiral cavities or grooves formed by the helical structure of the polysaccharide derivative play a critical role. researchgate.netvt.eduvt.edu The ability of an enantiomer to "fit" snugly into these chiral pockets influences the strength of the interaction. The nature of the alcohol modifier in the mobile phase can alter the tertiary structure of the polysaccharide, thereby changing the size and shape of these cavities. researchgate.net
The combination and relative strength of these interactions determine which enantiomer is retained more strongly, leading to separation. For instance, in the separation of profens on amylose tris(3,5-dimethylphenyl-carbamate), the primary hydrogen bonding is stabilized by the insertion of the analyte's aromatic portion into the CSP's chiral cavities, facilitated by π-π and dipole-dipole interactions. vt.eduvt.edu
Enantioselective Membrane Technologies
Beyond chromatography, dimethylphenyl carbamate derivatives are being explored in the development of enantioselective membranes, a promising technology for chiral separations due to its potential for low cost and continuous operation. researchgate.net
Electrospinning of Polymer Carbamate Derivatives for Enantioselective Filtration
A novel approach involves fabricating nanofibrous membranes from cellulose tris(3,5-dimethylphenyl carbamate) (CDMPC) using the electrospinning technique. nih.govcnrs.fr This process creates a self-standing, nonwoven textile of nanofibers with a high specific surface area. nih.gov These membranes can then be used for enantioselective filtration.
In a proof-of-concept study, an electrospun CDMPC membrane was used to separate the enantiomers of (R,S)-1-(1-naphthyl)ethanol. nih.govresearchgate.net By passing a solution of the racemate through the membrane, one enantiomer (the R-enantiomer in this case) was preferentially adsorbed onto the membrane via enantioselective sorption, enriching the other enantiomer in the filtrate. nih.gov The study demonstrated that repeated filtration-extraction cycles could progressively increase the enantiomeric excess of the S-isomer in the filtrate to 32.9%. nih.gov The morphology of these electrospun membranes, which can be controlled by adjusting fabrication parameters, is a key advantage of this method. researchgate.net The degree of polymerization of the initial cellulose has also been shown to affect the morphology of the resulting membranes. researchgate.netcnrs.fr
Potential for Integration into Other Functional Materials
The unique chiral recognition properties of 2,3-dimethylphenyl carbamate moieties suggest their potential for integration into other types of functional materials beyond CSPs and membranes. While current research is heavily focused on separation science, the principles of molecular recognition that are so effective in chromatography could be adapted for applications in areas such as chiral sensors, catalysts, and materials for controlled release of chiral substances. The ability to create well-defined chiral environments at a molecular level is a powerful tool that could be harnessed in the design of a new generation of smart and functional materials.
Environmental Fate and Analytical Detection in Environmental Matrices
Methodologies for Detection and Quantification in Environmental Samples
The accurate detection and quantification of carbamate (B1207046) pesticides, including 2,3-Dimethylphenyl carbamate, in complex environmental matrices such as water and soil are crucial for monitoring their environmental impact. Various analytical methodologies have been developed to achieve the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamate pesticides. usgs.gov It is particularly well-suited for separating these compounds from environmental extracts. usgs.gov The separation is often performed on a reverse-phase C18 column. usgs.govosti.gov
For detection, Ultraviolet (UV) absorbance is a common method. A photodiode-array (PDA) detector can measure and record the UV absorbance profiles of the analytes as they elute from the column. usgs.gov This not only allows for quantification at a specific wavelength but also provides the full UV spectrum of the compounds, which aids in their identification. usgs.gov For many carbamates, detection wavelengths are set around 205 nm and 220 nm. usgs.gov While direct analysis by HPLC with UV detection is possible for some carbamates at levels of 20-50 parts per billion (ppb), its sensitivity may not always be sufficient for trace-level environmental monitoring. oup.com
Fluorescence detection offers a significant enhancement in both sensitivity and selectivity compared to UV absorbance. chromatographyonline.com This technique typically involves a post-column derivatization step. After the carbamates are separated by the HPLC column, they are hydrolyzed, and the resulting product is reacted with a fluorescent labeling agent, such as o-phthalaldehyde (B127526) (OPA). chromatographyonline.com The highly fluorescent derivative is then measured by a fluorescence detector. usgs.gov This approach can achieve much lower detection limits, often in the low microgram per liter (µg/L) range, making it suitable for detecting the low concentrations of pesticides often found in drinking water. usgs.govchromatographyonline.com For example, for carbaryl (B1668338), fluorescence detection of its dansyl derivative was found to be significantly more sensitive than direct UV detection. oup.comnih.gov
Table 1: Comparison of Detection Methods for Carbamate Analysis
| Feature | UV-Absorbance Detection | Fluorescence Detection (with post-column derivatization) |
|---|---|---|
| Principle | Measures the absorption of UV light by the analyte. usgs.gov | Measures the light emitted by a fluorescent derivative of the analyte. usgs.gov |
| Sensitivity | Moderate; suitable for higher concentrations (e.g., 20-50 ppb for carbaryl). oup.com | High; suitable for trace-level analysis (e.g., MDLs of 0.004–0.010 µg/L). chromatographyonline.com |
| Selectivity | Moderate; can be affected by co-eluting compounds that also absorb UV light. oup.com | High; only compounds that form fluorescent derivatives are detected. chromatographyonline.com |
| Confirmation | Aided by comparing the full UV spectrum of the peak with that of a standard. usgs.gov | The derivatization step itself provides a degree of confirmation. usgs.gov |
| Typical Analytes | N-methyl carbamates, N-methyl carbamoyloximes, N-phenyl carbamates. usgs.gov | Primarily N-methyl carbamates that form fluorescent derivatives after hydrolysis. chromatographyonline.com |
Derivatization is a key strategy to improve the analytical characteristics of carbamates, particularly for analysis by Gas Chromatography (GC), which can be challenging for these polar and thermally labile compounds. oup.com Derivatization converts the analytes into more volatile and stable forms, making them more amenable to GC analysis and enhancing detection sensitivity. oup.com
Several derivatization reagents and techniques have been employed for carbamate analysis. For instance, carbamates can be derivatized by flash methylation for analysis by GC-MS/MS. oup.com Another approach involves the formation of amide derivatives using a coupling reagent like 1,1-Carbonyldiimidazole and an amine such as 4-Methoxy aniline. oup.com This method has been successfully applied to determine carbamates in water and soil samples. oup.com
Furthermore, pre-column derivatization to form fluorescent derivatives can be used for HPLC analysis. For example, carbaryl has been derivatized with dansyl chloride to create a highly fluorescent product, enabling detection at the 10 ppb level in food samples. oup.comnih.gov
Table 2: Examples of Derivatization Techniques for Carbamate Analysis
| Derivatization Reagent/Technique | Analytical Method | Purpose | Reference |
|---|---|---|---|
| Heptafluorobutyric anhydride (B1165640) (HFBA) in SC-CO2 | GC-ECD, GC-MS | Increases volatility and sensitivity for GC analysis. nih.gov | nih.govresearchgate.net |
| 1,1-Carbonyldiimidazole / 4-Methoxy aniline | GC-MS | Forms stable amide derivatives for GC analysis. oup.com | oup.com |
| Dansyl chloride | HPLC-Fluorescence | Creates a highly fluorescent derivative for enhanced HPLC detection. oup.com | oup.comnih.gov |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Post-column derivatization for sensitive detection of N-methyl carbamates. chromatographyonline.com | chromatographyonline.com |
Degradation Pathways in Environmental Systems (general carbamates, and implications for dimethylphenyl carbamates)
The persistence of carbamates, including this compound, in the environment is largely determined by their susceptibility to various degradation processes. Both abiotic (non-biological) and biotic (biological) pathways contribute to their breakdown.
Hydrolysis is a significant abiotic degradation pathway for many carbamate pesticides. frontiersin.org This chemical reaction involves the cleavage of the ester linkage in the carbamate molecule by water. The rate of hydrolysis is highly dependent on pH. Generally, carbamates are relatively stable in neutral and weakly acidic aqueous solutions but are rapidly hydrolyzed in alkaline media. nih.govresearchgate.net This alkaline-catalyzed hydrolysis is considered the most significant abiotic process for many mono-substituted carbamates. researchgate.net The hydrolysis of carbamates typically yields the corresponding phenol (B47542), an amine, and carbon dioxide. ucanr.edu For this compound, hydrolysis would be expected to produce 2,3-dimethylphenol, methylamine, and carbon dioxide. The stability of 3,5-Xylyl methylcarbamate, an isomer, has been shown to be stable to light and temperatures up to 90°C but is rapidly hydrolyzed under alkaline conditions. nih.gov
Microbial degradation is a primary route for the breakdown and removal of carbamate pesticides from soil and water environments. frontiersin.orgnih.gov A wide variety of soil microorganisms, including bacteria and fungi, have been shown to degrade carbamates. frontiersin.orgupm.edu.my Environmental conditions that promote microbial growth, such as optimal moisture, temperature, and pH, also favor the degradation of these compounds. who.int
The initial and most crucial step in the microbial degradation of carbamates is often the enzymatic hydrolysis of the carbamate ester bond. frontiersin.orgnih.gov This is carried out by enzymes known as carbamate hydrolases or esterases. nih.gov This hydrolytic cleavage breaks the compound down into less toxic metabolites, such as the corresponding phenol and methylamine, which can then be further utilized by microorganisms as carbon and nitrogen sources. frontiersin.orgnih.gov For aryl carbamates like this compound, the aromatic ring (2,3-dimethylphenol) is typically funneled into dihydroxy aromatic intermediates, such as catechols, which are then further metabolized. frontiersin.org
Soils with a history of pesticide application often exhibit enhanced degradation rates, as the microbial populations adapt and develop the capacity to utilize these compounds as a source of nutrients. upm.edu.my The degradation of carbamates like carbofuran (B1668357) and aldicarb (B1662136) in soil has been shown to be significantly influenced by the microbial component, with the parent compounds and their metabolites serving as carbon and nitrogen sources for microbial growth. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing cellulose-based 2,3-dimethylphenyl carbamate derivatives in chiral selector applications?
The synthesis involves regioselective functionalization of cellulose. A key method employs oxycarbonylation with phenyl chloroformate to introduce a reactive phenyl carbonate moiety at the C6 position, followed by aminolysis with enantiopure amines (e.g., α-phenylethylamine). This replaces traditional isocyanate-based carbamoylation, allowing regioselective substitution at C2, C3, and C6 positions . Alternative approaches include tritylation at C6 to protect the hydroxyl group, enabling selective carbamoylation at C2 and C3 with 3,5-dimethylphenyl isocyanate .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound derivatives?
Comprehensive characterization requires:
- ATR-FTIR : To confirm carbamate bond formation via characteristic N–H and C=O stretches.
- Solid-state NMR (e.g., and ): To resolve regioselective substitution patterns and assess carrier material (e.g., silica gel) compatibility.
- GPC : To monitor molecular weight distribution and polymerization stability.
- Elemental analysis : To validate stoichiometric incorporation of substituents .
Advanced Research Questions
Q. How can researchers optimize the regioselective synthesis of mixed cellulose carbamates to address challenges in traditional isocyanate-based methods?
Optimization focuses on:
- Cellulose polymorph selection : Cellulose II enhances tritylation efficiency compared to cellulose I due to improved accessibility of hydroxyl groups .
- Detritylation monitoring : Thin-layer chromatography (TLC) provides rapid assessment of detritylation completion, reducing side reactions .
- Aminolysis conditions : Adjusting reaction time and temperature ensures high conversion of carbonate intermediates to carbamates while preserving stereochemistry .
Q. What methodological considerations are essential when analyzing conflicting data in the enantiomeric separation efficiency of cellulose 2,3-dimethylphenyl carbamates versus reference selectors?
Contradictions in separation performance may arise from:
- Analyte-selector interactions : Polar interactions (e.g., π-π stacking, hydrogen bonding) vary with substituent regiochemistry. Use HPLC retention studies with chiral analytes (e.g., flavanones, β-blockers) to correlate selectivity with structural motifs .
- Carrier material effects : Silica gel functionalization (e.g., 3-aminopropyl groups) impacts phase stability. Validate via NMR to ensure covalent bonding between selector and carrier .
- Solvent systems : Mobile phase composition (e.g., n-hexane/isopropanol ratios) alters enantioselectivity. Systematic screening is recommended .
Q. How do alternative synthetic strategies (e.g., carbonate aminolysis) overcome limitations of conventional isocyanate chemistry in carbamate synthesis?
Traditional isocyanate reagents are limited by toxicity and poor regioselectivity. Carbonate aminolysis bypasses these issues by:
- Utilizing stable, commercially available amines (primary/secondary) instead of hazardous isocyanates.
- Enabling modular substitution at specific hydroxyl positions (e.g., C6) via sequential oxycarbonylation and aminolysis .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during tritylation/detritylation steps in regioselective carbamate synthesis?
- Controlled reaction times : Over-tritylation can block desired substitution sites. Monitor via TLC and terminate reactions at 85–90% conversion .
- Acid quenching : Use mild acids (e.g., acetic acid) during detritylation to prevent cellulose backbone degradation .
Q. How can researchers validate the reproducibility of cellulose carbamate-based chiral stationary phases (CSPs)?
- Batch-to-batch consistency : Compare GPC profiles and elemental analysis across syntheses.
- Column packing validation : Assess pressure stability and retention time reproducibility using standardized test analytes (e.g., Troger’s base) .
Safety and Handling in Research Settings
Q. What safety protocols are critical when handling this compound intermediates?
- Respiratory protection : Use particulate filters (EN 143 standard) to avoid inhalation during synthesis .
- Skin protection : Wear nitrile gloves and apply barrier creams to prevent dermal exposure. Post-handling, wash hands with pH-neutral soap .
- Waste disposal : Collect solvents and intermediates in halogen-free containers to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
